molecular formula C12H7BrN2OS B5402445 5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No.: B5402445
M. Wt: 307.17 g/mol
InChI Key: SAJSXGDOSSZDFX-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

The synthesis of 5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include bromine, boronic acids, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Similar compounds to 5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole include other heterocyclic compounds with oxadiazole, thiophene, and bromophenyl groups. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and effectiveness. Examples of similar compounds include:

  • 5-(2-Chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
  • 5-(2-Fluorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
  • 5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties .

Properties

IUPAC Name

5-(2-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJSXGDOSSZDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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